![molecular formula C7H9NO3S B2504166 Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 40235-78-7](/img/structure/B2504166.png)
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a type of organic compound that belongs to the class of 2-aminothiazoles . It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate involves several steps. For instance, one method involves the reaction of 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . Another method involves the use of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential in various chemical reactions. For instance, it has been used as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media .Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has a molecular weight of 187.219 . It has been studied for its corrosion inhibition efficiency, which increases with the increase in inhibitor concentration and temperature .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antimicrobial drugs.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could potentially make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This means they could potentially be used in the treatment of conditions where reducing fluid in the body is beneficial.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOGAZZRCCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.